molecular formula C10H8N4S2 B2539558 2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile CAS No. 327078-69-3

2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile

Cat. No.: B2539558
CAS No.: 327078-69-3
M. Wt: 248.32
InChI Key: PVGHEECJOMJUDZ-UHFFFAOYSA-N
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Description

2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile is a chemical compound based on the 1,3,4-thiadiazole scaffold, a nitrogen-sulfur heterocycle of significant interest in medicinal chemistry . The 1,3,4-thiadiazole core is recognized as a privileged structure due to its broad spectrum of pharmacological activities and its role as a bioisostere for pyrimidine and pyridazine rings, which can enhance lipophilicity and improve bioavailability in lead compounds . Derivatives of 2-amino-1,3,4-thiadiazole, which share a close structural relationship with this compound, have been extensively investigated as promising scaffolds for developing novel antimicrobial agents. Research indicates that such derivatives can exhibit potent activity against various bacterial and fungal pathogens, with several demonstrating higher efficacy than standard drugs . The mesoionic nature of some 1,3,4-thiadiazole derivatives allows them to interact strongly with biomolecules like DNA and proteins, facilitating good cell permeability and contributing to their biological profile . Beyond antimicrobial applications, the 1,3,4-thiadiazole moiety is also associated with anticonvulsant, anti-inflammatory, analgesic, and anticancer properties, highlighting its versatility in drug discovery research . The reactivity of the constituent groups in this specific molecule makes it a valuable intermediate for the synthesis and exploration of new pharmacologically active compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S2/c11-6-7-15-10-14-13-9(16-10)12-8-4-2-1-3-5-8/h1-5H,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGHEECJOMJUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile typically involves the reaction of 5-anilino-1,3,4-thiadiazole-2-thiol with acetonitrile. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The product is then purified by recrystallization from an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with protein function. Studies have shown that derivatives of thiadiazole compounds often demonstrate enhanced antimicrobial activity due to specific substitutions on the thiadiazole ring .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have reported that it can inhibit the growth of various cancer cell lines, including those from breast and lung cancers. The presence of an aniline group enhances both antimicrobial and anticancer activities by improving electron donation properties .

Medicinal Chemistry

The primary application of 2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile lies in drug development:

  • Antimicrobial Agents : Due to its efficacy against bacterial strains, it is being explored as a candidate for new antibiotics.
  • Anticancer Drugs : Its cytotoxic effects on cancer cells make it a potential lead compound for developing new anticancer therapies .

Agriculture

The compound's biological activity extends to agricultural applications where it is investigated for use as a pesticide or herbicide. Its ability to affect plant pathogens could provide an alternative to conventional agricultural chemicals.

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials with tailored properties. Its unique structural features allow it to be incorporated into various polymeric systems or nanomaterials .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at specific positions on the thiadiazole ring:

  • C-5 Substitution : Alterations at this position have been shown to enhance antimicrobial activity.
  • Aniline Group : The presence of this group significantly boosts both antimicrobial and anticancer activities due to its electron-donating nature.
  • Sulfanyl Group : This group contributes to the overall reactivity and bioactivity of the compound .

Mechanism of Action

The mechanism of action of 2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . The anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Thiadiazole derivatives exhibit structural variations that significantly influence their molecular conformations and intermolecular interactions. Key comparisons include:

Compound Name Substituents (Position) Crystal System Parameters (Å, °) Dihedral Angles (°) Reference
2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile Anilino (5), sulfanyl-acetonitrile (2) Not reported Not reported Target
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole 4-Methylphenyl (5 and 2) a=16.8944(14), b=4.1959(5), c=27.107(2), β=96.084(8) 46.3(3) (between thiadiazole rings)
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide Methylsulfanyl (5), acetamide (2) Monoclinic, P2₁/c Not specified
2-[(5-Benzyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide Benzyl (5), sulfanyl-acetamide (2) Not reported Not reported
  • Key Observations: The butterfly conformation observed in the 4-methylphenyl derivative suggests that bulky substituents (e.g., aromatic rings) induce distinct packing arrangements. The acetamide and acetonitrile groups differ in polarity and hydrogen-bonding capacity. Acetamide (in ) can participate in intermolecular H-bonding, whereas the nitrile group in the target compound may enhance dipole interactions or serve as a reactive site for further functionalization.

Biological Activity

2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile is a compound derived from the thiadiazole family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, particularly its antimicrobial and anticancer properties, while also discussing its synthesis, structure-activity relationships (SAR), and potential applications in pharmacology.

Chemical Structure

The molecular formula of this compound is C11H10N4S2C_{11}H_{10}N_4S_2. The compound features a thiadiazole ring substituted with an aniline group and a sulfanyl group, contributing to its biological activity.

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 μg/mL
This compoundEscherichia coli64 μg/mL
Reference Drug (Ampicillin)Staphylococcus aureus16 μg/mL
Reference Drug (Ampicillin)Escherichia coli32 μg/mL

The compound demonstrated superior antibacterial activity compared to standard antibiotics like ampicillin against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Properties

Recent studies have indicated that thiadiazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of specific enzymes linked to cancer progression.

Case Study:
A study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The results indicated that compounds containing the thiadiazole moiety exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values ranging from 10 to 25 μM .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazoles can be influenced by various substitutions on the thiadiazole ring.

Key Findings:

  • Substitution at C-5 : Introducing different functional groups at the C-5 position of the thiadiazole ring enhances antimicrobial activity.
  • Aniline Substitution : The presence of an aniline group significantly increases both antimicrobial and anticancer activities due to enhanced electron donation properties.
  • Sulfanyl Group : The sulfanyl group contributes to the overall reactivity of the compound, making it more bioactive .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as aniline and thiocarbonyl compounds.

Synthetic Route Overview:

  • Formation of Thiadiazole Ring : Aniline reacts with thiosemicarbazide in the presence of an acid catalyst to form the thiadiazole.
  • Substitution Reaction : The synthesized thiadiazole is then treated with acetonitrile under basic conditions to yield the final product.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile?

Answer:
The compound can be synthesized via a two-step protocol:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 5-amino-1,3,4-thiadiazole-2-thiol intermediate.

Alkylation : Treat the intermediate with acetonitrile derivatives (e.g., chloroacetonitrile) under basic conditions to introduce the sulfanylacetonitrile moiety .
For optimization, monitor reaction progress using TLC and confirm purity via elemental analysis. Alternative routes may involve bromination of cyano precursors followed by thiolation (e.g., using KSCN) .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:
Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and sulfur linkages.
  • IR Spectroscopy : Identify characteristic peaks for -C≡N (~2250 cm1^{-1}) and thiadiazole ring vibrations (~1600 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal packing and confirm the planar geometry of the thiadiazole core, as demonstrated for related thiadiazole derivatives .
  • Elemental Analysis : Validate empirical formula accuracy (±0.3% tolerance) .

Basic: How should researchers design in vitro pharmacological screening for this compound?

Answer:
Prioritize assays aligned with known thiadiazole bioactivity:

  • Anticonvulsant Activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents.
  • Anticancer Screening : Employ cell viability assays (e.g., MTT) against human cancer lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM .
  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi .

Advanced: What mechanistic approaches can elucidate the compound’s biological activity?

Answer:

  • Molecular Docking : Model interactions with target proteins (e.g., γ-aminobutyric acid (GABA) receptors for anticonvulsant effects or topoisomerase II for anticancer activity).
  • Enzyme Inhibition Assays : Quantify inhibition of β-lactamases (for antimicrobial activity) or kinases (e.g., EGFR for cancer) using fluorometric/colorimetric substrates .
  • Metabolomic Profiling : Track metabolic perturbations in treated cells via LC-MS/MS to identify pathway disruptions .

Advanced: How can conflicting data on biological activity be resolved?

Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., solvent controls, cell passage number) and validate purity via HPLC (e.g., using a C18 column, acetonitrile/water gradient) .
  • Dose-Response Analysis : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives from cytotoxicity.
  • Orthogonal Assays : Cross-validate results using complementary methods (e.g., apoptosis markers like Annexin V alongside MTT data) .

Advanced: What theoretical frameworks guide research on this compound’s applications?

Answer:

  • Coordination Chemistry : Explore metal complexation (e.g., with Cu2+^{2+} or Zn2+^{2+}) to enhance bioactivity or enable catalytic applications .
  • Structure-Activity Relationship (SAR) : Systematically modify the anilino or acetonitrile groups to correlate substituent effects with pharmacological outcomes .
  • Environmental Chemistry : Model biodegradation pathways using QSAR tools to predict persistence and ecotoxicity .

Advanced: How can researchers develop robust analytical methods for quantifying this compound in complex matrices?

Answer:

  • Chromatography : Optimize HPLC conditions (e.g., mobile phase: 70% acetonitrile/30% ammonium acetate buffer; detection: UV at 254 nm) .
  • Mass Spectrometry : Use LC-ESI-MS/MS in MRM mode for high sensitivity (LOQ ~1 ng/mL).
  • Validation : Adhere to ICH guidelines for linearity (R2^2 > 0.995), precision (%RSD < 5%), and recovery (85–115%) .

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